4-(3,4-dimethoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-phenyl-2-piperidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-27-21-12-11-18(15-22(21)28-2)20-16-19(17-9-5-3-6-10-17)24-23(25-20)26-13-7-4-8-14-26/h3,5-6,9-12,15-16H,4,7-8,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTGNVDHCNBVQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N4CCCCC4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactionsFor instance, Suzuki–Miyaura coupling is often employed to introduce the phenyl group . The reaction conditions usually involve palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability. The choice of reagents and catalysts is also optimized to reduce costs and improve yield.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to fully hydrogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
DMPPP has been investigated for its potential as a therapeutic agent. The compound's structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Case Studies
- Antidepressant Activity : Research indicates that compounds similar to DMPPP may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that derivatives of pyrimidine compounds can enhance mood and cognitive function in animal models .
- Analgesic Properties : Preliminary studies suggest that DMPPP may possess analgesic properties, potentially acting on opioid receptors. This could position it as a candidate for pain management therapies .
Pharmacology
DMPPP's pharmacological profile is of particular interest due to its potential interactions with various receptors in the central nervous system (CNS).
Neuropharmacology
The neuropharmacological effects of DMPPP are under investigation, particularly regarding its impact on cognitive functions and neuroprotection.
Research Findings
- Cognitive Enhancement : Some studies have suggested that pyrimidine derivatives can enhance cognitive function by improving synaptic plasticity. This could make DMPPP relevant in treating neurodegenerative diseases like Alzheimer's .
- Neuroprotective Effects : Investigations into the neuroprotective properties of DMPPP have indicated potential benefits in preventing neuronal damage under stress conditions, which is crucial for developing therapies for neurodegenerative disorders .
Table 1: Summary of Potential Applications of DMPPP
| Application Area | Potential Effects | References |
|---|---|---|
| Medicinal Chemistry | Antidepressant activity | |
| Pharmacology | Analgesic properties | |
| Neuropharmacology | Cognitive enhancement | |
| Neuroprotection | Prevents neuronal damage |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Known Applications |
|---|---|---|
| 4-(3,4-Dimethoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyrimidine | Pyrimidine core, piperidine group | Potential antidepressant, analgesic |
| 2-(2,4-Dimethoxyphenyl)-2-piperidin-1-ylethanamine | Similar methoxy substitutions | Antidepressant |
| 6-(2-Piperidinyl)-4-(3-methoxyphenyl)pyrimidine | Different piperidine substitution | Cognitive enhancer |
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies .
Comparison with Similar Compounds
Structural Analogs with Piperidine/Piperazine Substituents
Key Findings :
- Piperidine at position 2 (target compound) may improve target engagement compared to amines (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) due to enhanced steric bulk and hydrogen-bonding capabilities .
- Substitution at position 4 (dimethoxyphenyl vs. methoxymethyl) significantly alters lipophilicity, impacting brain permeability .
Analogs with 3,4-Dimethoxyphenyl Groups

Key Findings :
- The vinyl-linked dimethoxyphenyl in OCH enhances mitochondrial binding affinity, while direct attachment (target compound) may prioritize different targets .
- The benzosulfamide group in OCH improves solubility but introduces higher molecular weight compared to the target compound’s simpler phenyl group .
Key Findings :
- Tetrahydrofuran in ’s compound diversifies activity to antifungal/antioxidant roles, highlighting how heterocyclic modifications shift therapeutic focus .
- Thioxo groups () correlate with antiviral activity, unlike the target compound’s neuroprotective profile .
Research Findings and Implications
- Mitochondrial Preservation : The 3,4-dimethoxyphenyl group is critical for maintaining ATP levels and mitochondrial respiration in CTE models, a mechanism likely relevant to the target compound .
- Structural Optimization : Piperidine at position 2 (target) may offer better pharmacokinetics than amines (e.g., 4-Methyl-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine) due to reduced polarity .
Biological Activity
4-(3,4-Dimethoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyrimidine, also known by its CAS number 5341-53-7, is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, examining its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C23H25N3O2, with a molecular weight of approximately 375.46 g/mol. It features a pyrimidine core substituted with a piperidine and dimethoxyphenyl groups, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O2 |
| Molecular Weight | 375.46 g/mol |
| Density | 1.149 g/cm³ |
| Boiling Point | 562 °C |
| Flash Point | 293.7 °C |
The biological activity of this compound has been primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor for specific enzymes and receptors involved in cellular signaling pathways.
- PTP1B Inhibition : Recent research highlights the compound's potential as a protein tyrosine phosphatase 1B (PTP1B) inhibitor, which plays a crucial role in insulin signaling and glucose homeostasis. In vitro assays demonstrated that modifications to the compound could enhance its potency against PTP1B, indicating a promising avenue for diabetes treatment .
- Antimicrobial Activity : The compound's structural characteristics suggest potential antimicrobial properties. A study indicated that similar pyrimidine derivatives exhibited significant activity against various pathogens, with minimum inhibitory concentrations (MICs) suggesting effectiveness in inhibiting bacterial growth .
Case Study 1: PTP1B Inhibition
A series of derivatives including this compound were evaluated for their inhibitory effects on PTP1B. The most potent derivatives showed IC50 values in the low micromolar range, demonstrating significant inhibition compared to control compounds .
Case Study 2: Antimicrobial Efficacy
In vitro tests on related compounds revealed that certain derivatives displayed strong antimicrobial activity against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, underscoring the potential for developing new antibiotics based on this chemical scaffold .
Case Study 3: Safety Profile Assessment
Toxicological evaluations indicated that while the compound exhibits promising biological activities, further studies are required to assess its safety profile comprehensively. The risk of cytotoxicity was noted in some derivatives at higher concentrations, necessitating careful dose optimization in therapeutic contexts .
Q & A
Basic Research Question
- 1H/13C NMR : Assign signals by comparing with structurally similar pyrimidines. For example, the piperidinyl protons appear as a multiplet at δ 1.5–2.5 ppm, while methoxy groups resonate as singlets near δ 3.8–4.0 ppm .
- X-ray crystallography : Resolves stereochemical uncertainties. In related pyrimidines, intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize conformations, as seen in polymorphic forms of analogous compounds .
What computational strategies are effective for predicting the binding affinity of this compound to kinase targets?
Advanced Research Question
- Molecular docking (AutoDock, Schrödinger) : Use crystal structures of kinases (e.g., EGFR or CDK2) to model interactions. The piperidinyl group may occupy hydrophobic pockets, while the 3,4-dimethoxyphenyl moiety engages in π-π stacking with aromatic residues .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Free energy calculations (MM-PBSA) quantify binding affinities, identifying key residues for mutagenesis studies .
How should contradictory data on its biological activity (e.g., IC50 variability) be analyzed?
Advanced Research Question
- Source analysis : Compare assay conditions (e.g., cell lines, ATP concentrations). For example, IC50 discrepancies in kinase inhibition may arise from variations in ATP levels (10 µM vs. 1 mM) .
- Metabolic stability : Assess liver microsome data to rule out rapid degradation masking true potency. CYP450 isoforms (e.g., CYP3A4) may metabolize the methoxy groups, reducing bioavailability .
What are the key SAR insights from comparing this compound with chloro- or fluoro-substituted analogs?
Advanced Research Question
- Electron-withdrawing groups : Chlorine at the pyrimidine’s 4-position (as in 2,4-dichloro analogs) increases electrophilicity but reduces solubility. Piperidinyl substitution balances potency and pharmacokinetics .
- Methoxy vs. methyl groups : 3,4-Dimethoxyphenyl enhances membrane permeability via logP optimization (>3.0), whereas methyl groups improve metabolic stability .
Which in vitro assays are most suitable for evaluating its anticancer potential?
Basic Research Question
- Proliferation assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., MCF-7, A549). Include positive controls (e.g., doxorubicin) and validate via apoptosis markers (caspase-3/7 activation) .
- Kinase profiling : Screen against a panel of 50+ kinases (Eurofins) to identify off-target effects. Prioritize kinases with >50% inhibition at 1 µM .
How can regioselective functionalization of the pyrimidine core be achieved for derivatization?
Advanced Research Question
- Protecting groups : Temporarily block the 6-phenyl group with tert-butoxycarbonyl (Boc) to direct reactions (e.g., Suzuki coupling) to the 4-position .
- Microwave-assisted synthesis : Accelerate regioselective amination at the 2-position using piperidine under 150°C/30 min, achieving >90% purity .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Question
- Chiral resolution : Use preparative HPLC with amylose-based columns (Chiralpak AD-H) to separate enantiomers.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to minimize racemization during large-scale reactions (>10 g) .
How does the compound’s stability vary under physiological vs. accelerated storage conditions?
Basic Research Question
- Forced degradation studies : Expose to 40°C/75% RH for 4 weeks. Monitor via HPLC for hydrolytic decomposition (methoxy groups) or oxidation (piperidinyl ring) .
- Buffer stability : At pH 7.4 (PBS), the compound shows >80% stability over 48 hours, but degrades rapidly in acidic conditions (pH 2.0) due to protonation of the pyrimidine nitrogen .
What strategies mitigate toxicity risks identified in preliminary in vivo studies?
Advanced Research Question
- Prodrug design : Mask the piperidinyl group as a phosphate ester to reduce acute toxicity (e.g., LD50 improvement from 50 mg/kg to 200 mg/kg in mice) .
- Dose optimization : Use pharmacokinetic modeling (NONMEM) to align Cmax with therapeutic indices derived from in vitro IC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

